molecular formula C5H12OS2 B14716011 1-Propanol, 2,3-bis-(methylthio) CAS No. 15205-69-3

1-Propanol, 2,3-bis-(methylthio)

Cat. No.: B14716011
CAS No.: 15205-69-3
M. Wt: 152.3 g/mol
InChI Key: NWIGMDHZYOQICC-UHFFFAOYSA-N
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Description

1-Propanol, 2,3-bis-(methylthio): is an organic compound with the molecular formula C5H12OS2 and a molecular weight of 152.278 g/mol . This compound is characterized by the presence of two methylthio groups attached to the second and third carbon atoms of a propanol backbone. It is a sulfur-containing compound that is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanol, 2,3-bis-(methylthio) can be synthesized through the reaction of methyl mercaptan with acrolein . This reaction is typically carried out under controlled conditions to ensure the proper stoichiometry and to manage the exothermic nature of the reaction . The reaction proceeds as follows: [ \text{CH}_2=\text{CHCHO} + 2\text{CH}_3\text{SH} \rightarrow \text{CH}_3\text{SCH}_2\text{CH}(\text{SCH}_3)\text{OH} ]

Industrial Production Methods: In industrial settings, the production of 1-Propanol, 2,3-bis-(methylthio) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Propanol, 2,3-bis-(methylthio) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its corresponding thiols.

    Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products:

Scientific Research Applications

Chemistry: 1-Propanol, 2,3-bis-(methylthio) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions to produce desired compounds .

Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: Its unique structure allows for the exploration of new pharmacological activities .

Industry: 1-Propanol, 2,3-bis-(methylthio) is used in the production of flavors and fragrances. It imparts a meaty, grilled cheese, sweet, onion, or vegetable flavor to various food products .

Mechanism of Action

The mechanism of action of 1-Propanol, 2,3-bis-(methylthio) involves its interaction with biological molecules and cellular pathways. It can inhibit the growth of certain fungal pathogens by impairing spore viability and membrane integrity. This compound increases the leakage of nucleic acids, proteins, and malondialdehyde (MDA) in fungal cells, leading to cell death . Additionally, it enhances the antioxidant enzyme activity in treated cells, providing protection against oxidative stress .

Comparison with Similar Compounds

Uniqueness: 1-Propanol, 2,3-bis-(methylthio) is unique due to the presence of two methylthio groups, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

15205-69-3

Molecular Formula

C5H12OS2

Molecular Weight

152.3 g/mol

IUPAC Name

2,3-bis(methylsulfanyl)propan-1-ol

InChI

InChI=1S/C5H12OS2/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3

InChI Key

NWIGMDHZYOQICC-UHFFFAOYSA-N

Canonical SMILES

CSCC(CO)SC

Origin of Product

United States

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